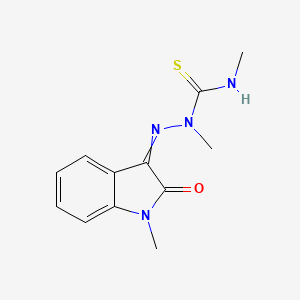
2-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-N,1-dimethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA typically involves the reaction of 1-methyl-2-oxoindole with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The process involves the formation of a Schiff base intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its interaction with DNA or proteins can inhibit the growth of cancer cells or viruses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1,3,4-Thiadiazole derivatives: Compounds with similar thiourea functionality but different core structures and applications.
Thiazole-based Schiff base derivatives: Compounds with similar Schiff base functionality but different heterocyclic cores.
Uniqueness
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is unique due to its combination of indole and thiourea functionalities, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
40163-80-2 |
|---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1,3-dimethyl-1-[(1-methyl-2-oxoindol-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C12H14N4OS/c1-13-12(18)16(3)14-10-8-6-4-5-7-9(8)15(2)11(10)17/h4-7H,1-3H3,(H,13,18) |
InChI Key |
QPKMXUBQULLSRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















